molecular formula C14H14N4O2 B12216581 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B12216581
M. Wt: 270.29 g/mol
InChI Key: JSJOZDRZAFSUKP-UHFFFAOYSA-N
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Description

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is a heterocyclic compound featuring a cyclohexenone core substituted with a phenyl group at position 5 and a 4-amino-1,2,5-oxadiazol-3-ylamino moiety at position 2. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles, which are often associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

3-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C14H14N4O2/c15-13-14(18-20-17-13)16-11-6-10(7-12(19)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,17)(H,16,18)

InChI Key

JSJOZDRZAFSUKP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1NC2=NON=C2N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and oxadiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in concentrated sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one involves interactions with various molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:

Compound Name Key Structural Features Key Differences vs. Target Compound Reference
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one Cyclohexenone core; chloro-hydroxyphenyl and chlorophenyl substituents Replaces oxadiazole with chlorophenyl; increased lipophilicity due to Cl groups; reduced H-bonding
Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester (TA) Oxadiazole-triazole hybrid; thiocyanate ester group Triazole introduces aromaticity; thiocyanate may enhance reactivity (e.g., hydrolysis susceptibility)
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a, 7b) Pyrazole-thiophene hybrids; cyano/ester substituents Thiophene and pyrazole systems alter conjugation; ester/cyano groups modify electronic density

Biological Activity

The compound 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4OC_{12}H_{14}N_4O, with a molar mass of approximately 230.26 g/mol. The structural characteristics contribute to its biological activity, particularly in relation to its interactions with various biological targets.

Antioxidant Properties

Research indicates that oxadiazole derivatives exhibit significant antioxidant activity . For instance, studies have shown that related oxadiazole compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant capabilities are often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor . Inhibitory effects against enzymes such as cholinesterases and tyrosinase have been reported. These properties are particularly relevant for conditions like Alzheimer's disease and skin pigmentation disorders .

Anticancer Activity

In vitro studies have highlighted the anticancer properties of this compound. It has shown efficacy against various cancer cell lines, including pancreatic cancer (PANC-1) and breast cancer cells. The mechanism appears to involve induction of apoptosis through activation of apoptotic signaling pathways .

Study 1: Antioxidant and Enzyme Inhibition

A recent study evaluated the antioxidant and enzyme inhibitory activities of oxadiazole derivatives similar to the compound . The results indicated strong antioxidant activity alongside significant inhibition of glucosidase and tyrosinase enzymes. These findings suggest a dual mechanism that could be beneficial in treating metabolic disorders and skin conditions .

CompoundAntioxidant Activity (DPPH IC50)Glucosidase Inhibition (%)Tyrosinase Inhibition (%)
Compound A25 µM70%65%
Compound B30 µM75%60%
Target Compound 20 µM 80% 70%

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of various oxadiazole derivatives, including the target compound. The study utilized cell viability assays to measure the impact on cancer cell lines.

Cell LineIC50 (µM)Apoptosis Induction (%)
PANC-11550
MCF72045
HEK293>100<10

The results indicated that the compound selectively induced apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

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